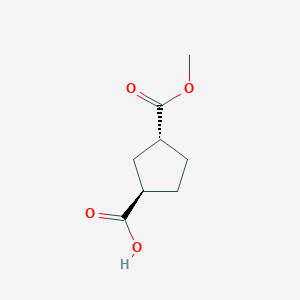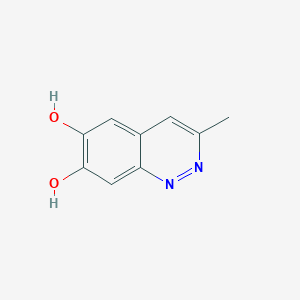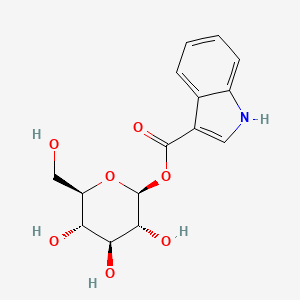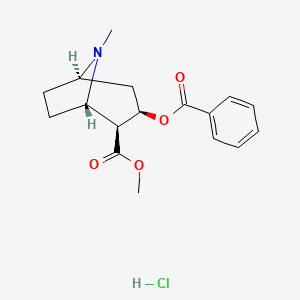
(+)-Cocaine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Cocaine Hydrochloride is a tropane alkaloid derived from the leaves of the coca plant. It is a potent central nervous system stimulant and local anesthetic. The compound is known for its psychoactive properties and has a long history of both medicinal and recreational use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cocaine Hydrochloride typically involves the esterification of ecgonine or its derivatives. One common method is the conversion of ecgonine methyl ester to (+)-Cocaine through benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound involves the extraction of coca leaves followed by chemical processing. The leaves are first soaked in a solvent like kerosene to extract the alkaloids. The crude extract is then purified and converted into the hydrochloride salt through acid-base reactions .
化学反応の分析
Types of Reactions
(+)-Cocaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert it to ecgonine.
Substitution: Nucleophilic substitution reactions can modify the ester or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Benzoylecgonine: A major metabolite formed through oxidation.
Ecgonine: Formed through reduction.
Various esters and amides: Formed through substitution reactions.
科学的研究の応用
(+)-Cocaine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Historically used as a local anesthetic in ophthalmology and dentistry.
Industry: Utilized in the synthesis of other tropane alkaloids
作用機序
(+)-Cocaine Hydrochloride exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic but with a different mechanism of action.
Methylphenidate: A stimulant with similar effects on dopamine reuptake but used primarily for ADHD.
Procaine: A local anesthetic with a similar structure but less potent
Uniqueness
(+)-Cocaine Hydrochloride is unique due to its dual role as both a potent stimulant and local anesthetic. Its ability to block multiple neurotransmitter transporters simultaneously sets it apart from other similar compounds .
特性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
methyl (1S,2S,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m1./s1 |
InChIキー |
PIQVDUKEQYOJNR-KOVRDVONSA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)
![6-[(Piperidin-4-yl)methyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B13450034.png)
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

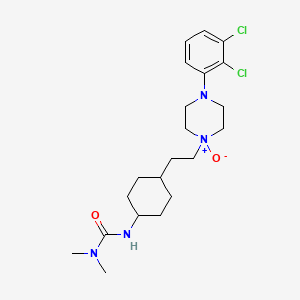

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
